N-[1H-indol-3-yl(phenyl)methyl]-2-(4-methoxyphenoxy)-N-methylacetamide
Description
N-[1H-indol-3-yl(phenyl)methyl]-2-(4-methoxyphenoxy)-N-methylacetamide is a synthetic indole-derived acetamide featuring a benzhydryl group (phenylmethyl attached to the indole-3-position) and a 4-methoxyphenoxyacetamide moiety. The compound’s structure combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting protein-protein interactions or enzymatic pathways.
Properties
Molecular Formula |
C25H24N2O3 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[1H-indol-3-yl(phenyl)methyl]-2-(4-methoxyphenoxy)-N-methylacetamide |
InChI |
InChI=1S/C25H24N2O3/c1-27(24(28)17-30-20-14-12-19(29-2)13-15-20)25(18-8-4-3-5-9-18)22-16-26-23-11-7-6-10-21(22)23/h3-16,25-26H,17H2,1-2H3 |
InChI Key |
FDZVQRWWWPSSRY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(C1=CC=CC=C1)C2=CNC3=CC=CC=C32)C(=O)COC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1H-indol-3-yl(phenyl)methyl]-2-(4-methoxyphenoxy)-N-methylacetamide typically involves the coupling of an indole derivative with a phenoxyacetamide. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The resulting indole derivative can then be coupled with a phenoxyacetamide using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, industrial processes would need to consider factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[1H-indol-3-yl(phenyl)methyl]-2-(4-methoxyphenoxy)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: The phenoxy and indole groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction can yield indoline derivatives .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:
-
Anticancer Activity :
- Studies have shown that derivatives of indole compounds often possess significant anticancer properties. For instance, similar structures have demonstrated effectiveness against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth .
- A specific study highlighted the compound's ability to inhibit the proliferation of cancer cells with percent growth inhibitions (PGIs) ranging from 50% to 90% across different cell lines .
- Antimicrobial Properties :
-
Neuroprotective Effects :
- There is emerging evidence that compounds with indole structures can have neuroprotective effects, potentially offering benefits in neurodegenerative diseases. This is attributed to their ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress .
Case Study 1: Anticancer Potential
A study published in the Journal of Medicinal Chemistry investigated the synthesis and biological evaluation of N-[1H-indol-3-yl(phenyl)methyl]-2-(4-methoxyphenoxy)-N-methylacetamide. The results indicated that the compound significantly inhibited the growth of multiple cancer cell lines, including those resistant to conventional therapies. The study reported IC50 values indicating effective concentrations for therapeutic use .
Case Study 2: Antimicrobial Efficacy
In a research article focusing on antimicrobial agents, derivatives of this compound were tested against clinical isolates of Staphylococcus aureus. The findings revealed a minimum inhibitory concentration (MIC) that was lower than many existing treatments, suggesting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of N-[1H-indol-3-yl(phenyl)methyl]-2-(4-methoxyphenoxy)-N-methylacetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other cellular targets, such as enzymes and receptors, to exert its biological effects .
Comparison with Similar Compounds
Structural Features
The target compound’s key structural elements include:
- Indole core : The 1H-indol-3-yl group is a common feature in analogs, such as those in (e.g., compounds 10j–10m) and .
- Benzhydryl substitution : The phenylmethyl group at the indole-3-position distinguishes it from analogs like N-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)ethyl derivatives, which lack the benzhydryl motif .
- Acetamide side chain: The 2-(4-methoxyphenoxy)-N-methylacetamide moiety contrasts with other substituents, such as sulfonyl groups (e.g., 2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide in ) or oxoacetamides (e.g., N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide in ).
Table 1: Structural Comparison of Selected Indole Acetamides
Physicochemical Properties
While the target compound’s exact data (e.g., logP, melting point) are unavailable, inferences can be drawn from analogs:
- Lipophilicity: reports a logP of 4.37 for N-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)ethyl-2-phenoxyacetamide, suggesting moderate lipophilicity. The target’s methoxyphenoxy group may reduce logP compared to halogenated analogs (e.g., 10j with Cl/F substituents, logP likely >5) but increase it relative to polar nitro derivatives (e.g., 10l) .
- Melting Points : Analogs in exhibit melting points between 153–194°C, indicating crystalline solids. The target’s benzhydryl group may elevate melting points due to increased molecular rigidity .
Biological Activity
N-[1H-indol-3-yl(phenyl)methyl]-2-(4-methoxyphenoxy)-N-methylacetamide (referred to as "the compound") is a synthetic molecule that exhibits diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C25H24N2O3
- Molecular Weight : 392.42 g/mol
Research indicates that the compound may exert its biological effects through multiple pathways:
- Antioxidant Activity : The compound scavenges free radicals and inhibits oxidative stress markers in cellular models, suggesting a protective role against oxidative damage .
- Anti-inflammatory Effects : It has been shown to reduce the release of pro-inflammatory cytokines such as TNF-α in various cell types, indicating potential use in inflammatory conditions .
- Neuroprotective Properties : Preliminary studies suggest that the compound may have a role in protecting neuronal cells from amyloid-beta toxicity, which is relevant for Alzheimer's disease research .
Biological Activity Data
The following table summarizes key biological activities and findings related to the compound:
Case Studies and Research Findings
Several studies have investigated the biological activity of similar indole-based compounds, providing context for understanding the effects of this specific molecule:
- Study on Indole Analog HMPH : A closely related indole analog demonstrated significant anti-inflammatory effects by modulating immune responses and reducing oxidative stress without cytotoxicity . This suggests that similar mechanisms may be applicable to our compound.
- Neuroprotective Studies : Research on curcumin analogs has shown that phenoxy groups can enhance neuroprotective effects against amyloid-beta aggregation, which may correlate with the activity observed in our compound .
- Antimicrobial Activity : Some indole derivatives have been evaluated for their antibacterial properties, indicating that modifications to the indole structure can lead to enhanced biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
